molecular formula C22H19N3O4 B2603992 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid CAS No. 2137506-27-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

Cat. No.: B2603992
CAS No.: 2137506-27-3
M. Wt: 389.411
InChI Key: KRPAHTMUKNZFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids, oxidized or reduced forms, and substituted derivatives .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and in the study of reaction mechanisms.

    Biology: In the synthesis of biologically active peptides and proteins.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid apart is its unique pyridazinyl group, which can impart specific properties to the peptides synthesized using this compound. This makes it particularly useful in the development of peptides with unique biological activities .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAHTMUKNZFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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